1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Description
1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea is a heterocyclic urea derivative featuring a triazolopyridazine core substituted with a 3-fluorophenyl group and a urea-linked 2-ethylphenyl moiety. The triazolopyridazine scaffold is known for its role in modulating kinase activity and other biological targets, while the fluorophenyl and ethylphenyl substituents likely influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-2-15-6-3-4-9-18(15)25-22(30)24-12-13-31-20-11-10-19-26-27-21(29(19)28-20)16-7-5-8-17(23)14-16/h3-11,14H,2,12-13H2,1H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCRYBAILJMUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea typically involves multi-step organic synthesis:
Step 1: Synthesis of intermediates that involve the ethylation of the phenyl ring.
Step 2: Formation of the triazolo[4,3-b]pyridazine core through cyclization reactions.
Step 3: Introduction of the fluorophenyl group via substitution reactions.
Step 4: Coupling of the final intermediates to form the desired urea derivative under controlled conditions.
Industrial Production Methods
While laboratory-scale synthesis provides a framework for creating this compound, industrial production would require optimization of yield and purity through techniques such as continuous flow chemistry, automated reaction monitoring, and the use of catalysts to streamline processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the ethyl group, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions may be employed to modify the aromatic rings or reduce any nitro functionalities, if present.
Substitution: Nucleophilic substitution can occur particularly at the aromatic positions, allowing for modifications of the fluorophenyl or ethylphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydride, Grignard reagents for aryl substitutions.
Major Products Formed
Major products from these reactions include various derivatives with modifications on the aromatic rings and triazolo[4,3-b]pyridazinyl moiety, leading to a wide spectrum of chemical entities with potentially novel properties.
Scientific Research Applications
Chemistry
The compound serves as a precursor or intermediate in the synthesis of more complex molecular architectures, useful in material science and the development of new synthetic methodologies.
Biology
In biological studies, it can be used as a probe to investigate enzyme interactions and the impact of specific molecular modifications on biological activity.
Medicine
Given its unique structure, 1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea has potential as a scaffold in drug design, particularly in the development of inhibitors or activators of specific biological pathways.
Industry
The compound can be employed in the formulation of specialty chemicals and advanced materials, such as polymers with specific properties or as a component in high-performance coatings.
Mechanism of Action
The mechanism by which 1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea exerts its effects often involves binding to particular molecular targets such as enzymes or receptors. The compound's multi-functional groups allow for diverse interactions with biological macromolecules, influencing pathways critical to cell signaling or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, identified from the evidence, differ in substituent patterns and functional groups. These variations critically affect physicochemical properties and biological activity. Below is a comparative analysis:
Structural Analogues
1-(2-{[3-(2,5-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(3,4,5-trimethoxyphenyl)urea Triazolopyridazine substituent: 2,5-Dimethoxyphenyl. Urea-linked group: 3,4,5-Trimethoxyphenyl.
1-(4-Ethylphenyl)-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea Triazolopyridazine substituent: 3-Methoxyphenyl. Urea-linked group: 4-Ethylphenyl.
Hypothetical Property Comparison
*Note: LogP values are estimated based on substituent contributions (e.g., fluorine reduces logP slightly vs. methoxy).
Key Research Findings
Substituent Effects on Activity :
- Fluorine at the 3-position (target compound) likely enhances binding to hydrophobic pockets in enzymes compared to methoxy groups, as seen in kinase inhibitors like gefitinib .
- Ortho-ethyl substitution may reduce solubility but improve target selectivity via steric constraints .
Toxicity Considerations: Heterocyclic amines (e.g., triazolopyridazines) generally require careful toxicity profiling. While highlights carcinogenicity in food-derived heterocycles (e.g., IQ compounds), pharmaceutical triazolopyridazines are engineered to minimize such risks through targeted design .
Synthetic Feasibility :
- The target compound’s synthesis may face challenges in coupling the ortho-ethylphenyl urea moiety, whereas para-substituted analogs (Compound 2) are more straightforward to functionalize .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
